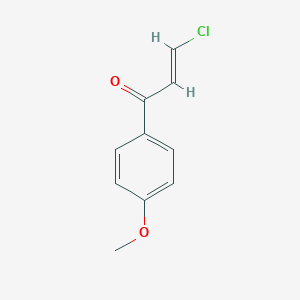

trans-3-Chloro-4'-methoxyacrylophenone

Description

Contextualization within Alpha,Beta-Unsaturated Carbonyl Compounds and Their Significance

Trans-3-Chloro-4'-methoxyacrylophenone is a member of the alpha,beta-unsaturated carbonyl compound family. These molecules are characterized by a carbonyl group conjugated with a carbon-carbon double bond. This structural motif is of paramount importance in organic chemistry due to the electronic interactions between the two functional groups. The presence of the electron-withdrawing carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as conjugate addition or Michael addition. This reactivity is fundamental to the construction of more complex molecular architectures.

The significance of α,β-unsaturated carbonyl compounds lies in their versatility as synthetic intermediates. They are pivotal in the formation of carbon-carbon bonds and are precursors to a wide array of other functional groups and heterocyclic systems. Their synthesis is often achieved through classic reactions such as the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Stereochemical Considerations: The "trans" Configuration and Its Impact on Molecular Architecture

The prefix "trans" in trans-3-Chloro-4'-methoxyacrylophenone refers to the stereochemistry of the substituents around the carbon-carbon double bond. In this configuration, the chloro group and the hydrogen atom on the double bond are on opposite sides. This stands in contrast to the "cis" isomer, where they would be on the same side. The "trans" configuration is generally the more thermodynamically stable of the two due to reduced steric hindrance.

Overview of Current Research Landscape and Academic Relevance of the Compound

While specific research focusing exclusively on trans-3-Chloro-4'-methoxyacrylophenone is not abundant in publicly available literature, its academic relevance can be inferred from the extensive research on the broader class of chalcones and α,β-unsaturated carbonyl compounds. These compounds are widely investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

The academic interest in trans-3-Chloro-4'-methoxyacrylophenone likely lies in its potential as a synthetic building block. The presence of multiple reactive sites—the carbonyl group, the double bond, the chloro substituent, and the methoxy-substituted aromatic ring—makes it a versatile precursor for the synthesis of more complex molecules and heterocyclic compounds. For example, chalcones are known to be key intermediates in the synthesis of flavonoids and other biologically active molecules.

Furthermore, the specific combination of a chloro substituent on the double bond and a methoxy (B1213986) group on the phenyl ring could be of interest for studying structure-activity relationships within the chalcone (B49325) family. Researchers may synthesize and study this compound as part of a larger library of chalcone derivatives to probe the effects of these specific substituents on chemical reactivity and biological activity. While detailed studies on this particular molecule are not widely reported, its structural features place it firmly within a class of compounds that are of significant and ongoing interest to the organic chemistry community.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloro-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFFVFPCZOKKOT-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15724-87-5 | |

| Record name | Acrylophenone, 3-chloro-4'-methoxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015724875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Trans 3 Chloro 4 Methoxyacrylophenone

Strategic Synthetic Routes for the Preparation of trans-3-Chloro-4'-methoxyacrylophenone

The most prevalent and efficient method for synthesizing chalcones, including trans-3-Chloro-4'-methoxyacrylophenone, is the Claisen-Schmidt condensation. unair.ac.idscispace.comwikipedia.org This reaction involves a crossed aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a catalyst.

Exploration of Optimized Precursor Selection and Design

The rational selection of precursors is fundamental to a successful synthesis, directly influencing the reaction's feasibility, yield, and purity of the final product. For the synthesis of trans-3-Chloro-4'-methoxyacrylophenone, the logical precursors are 3-chlorobenzaldehyde and 4-methoxyacetophenone .

3-Chlorobenzaldehyde : This precursor provides the acrylophenone (B1666309) backbone's phenyl ring substituted with a chlorine atom at the 3-position. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the aldehyde's carbonyl group.

4-Methoxyacetophenone : This molecule serves as the enolizable component in the condensation. youtube.com The methoxy (B1213986) group at the 4-position of the acetophenone is an electron-donating group, which can affect the acidity of the α-protons and the nucleophilicity of the resulting enolate. The synthesis of 4-methoxyacetophenone itself is commonly achieved through the Friedel-Crafts acylation of anisole (B1667542) using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. guidechem.comnbinno.comprocat.in The use of solid acid catalysts, such as mordenite zeolite, has been explored as a greener alternative, offering high selectivity for the para-isomer and catalyst reusability. scirp.org

The selection of these specific precursors is strategic. The aldehyde, 3-chlorobenzaldehyde, lacks α-hydrogens, preventing self-condensation and simplifying the product mixture. wikipedia.orgvedantu.com The ketone, 4-methoxyacetophenone, readily forms a resonance-stabilized enolate under basic conditions, which acts as the nucleophile. chemistnotes.com

| Precursor | Chemical Structure | Role in Synthesis | Common Synthetic Route |

| 3-Chlorobenzaldehyde | O=Cc1cccc(Cl)c1 | Electrophile | Oxidation of 3-chlorotoluene |

| 4-Methoxyacetophenone | O=C(c1ccc(OC)cc1)C | Nucleophile (after enolate formation) | Friedel-Crafts acylation of anisole scirp.orgbartleby.com |

Application of Catalytic Approaches in trans-Acrylophenone Synthesis

The Claisen-Schmidt condensation is heavily reliant on catalysis to proceed at a reasonable rate. Both base and acid catalysis are employed, with base catalysis being more common for this transformation. unair.ac.id

Base-Catalyzed Synthesis: Aqueous alkali hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are traditionally used. nih.gov The base abstracts an α-proton from 4-methoxyacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. youtube.com

Acid-Catalyzed Synthesis: In an acidic medium, the reaction proceeds via a different mechanism involving the tautomerization of the ketone to its enol form. While less common, acid catalysts like sulfuric acid have been used. nih.gov

Modern Catalytic Approaches: To overcome the limitations of homogeneous catalysts (e.g., difficulty in separation, corrosion), heterogeneous and more environmentally benign catalytic systems have been developed for chalcone (B49325) synthesis. rsc.orgnih.gov These include:

Solid Catalysts: Reusable catalysts like solid NaOH, basic activated carbons, and zeolites have been shown to be effective. researchgate.net For instance, Cs-doped carbon has demonstrated excellent activity, which is further enhanced by ultrasound irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often in solvent-free conditions, aligning with the principles of green chemistry. unair.ac.idnih.gov

Multifunctional Catalysts: A single material composed of ruthenium nanoparticles and palladium N-heterocyclic carbene complexes on a silica support has been used for the one-pot synthesis of E-chalcones from aryl iodides and phenylacetylenes. rsc.org

| Catalyst Type | Examples | Advantages |

| Homogeneous Base | NaOH, KOH | Readily available, effective |

| Homogeneous Acid | H₂SO₄, HCl | Alternative to base catalysis |

| Heterogeneous Solid | Zeolites, Basic activated carbons, Mg(HSO₄)₂ | Reusability, ease of separation, often milder conditions rsc.orgresearchgate.net |

| Phase Transfer | Quaternary ammonium salts | Improved reaction rates in biphasic systems |

Development and Refinement of One-Pot Synthetic Procedures

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net For the synthesis of trans-3-Chloro-4'-methoxyacrylophenone, a one-pot Claisen-Schmidt condensation is the standard approach.

Refinements to this one-pot procedure focus on green chemistry principles. Solvent-free or "neat" reactions, where the reactants are ground together with a solid catalyst, have been reported to give quantitative yields of chalcones. wikipedia.orgrsc.org This approach minimizes the use of volatile organic solvents. Furthermore, procedures have been developed that combine the condensation with a subsequent reaction, such as epoxidation, in a single pot to generate more complex molecules from simple precursors without isolating the intermediate chalcone. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in trans-Acrylophenone Formation

Understanding the kinetics and thermodynamics of the Claisen-Schmidt condensation is crucial for optimizing the synthesis of trans-3-Chloro-4'-methoxyacrylophenone.

Elucidation of Rate-Determining Steps and Reaction Pathways

The mechanism of the base-catalyzed Claisen-Schmidt condensation proceeds through several steps:

Enolate Formation: A proton on the α-carbon of 4-methoxyacetophenone is abstracted by a base (e.g., OH⁻) to form a resonance-stabilized enolate. This step is generally considered to be fast and reversible. byjus.com

Nucleophilic Attack: The enolate anion attacks the carbonyl carbon of 3-chlorobenzaldehyde to form a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., water) to yield a β-hydroxy ketone (an aldol addition product).

Dehydration: The β-hydroxy ketone undergoes base-catalyzed dehydration (elimination of a water molecule) to form the α,β-unsaturated ketone, which is the final chalcone product. This step is often irreversible and drives the reaction to completion. youtube.com

Rate = k[3-chlorobenzaldehyde][4-methoxyacetophenone][Base]

Influence of Reaction Conditions on Selectivity and Yield

The yield of trans-3-Chloro-4'-methoxyacrylophenone and the selectivity for the trans isomer are highly dependent on the reaction conditions.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decreased yields. The dehydration step is particularly favored by heat.

Catalyst Concentration: The reaction rate is directly proportional to the concentration of the base catalyst. However, using a very high concentration of base can promote side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation of the ketone if it were enolizable on both sides.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Protic solvents like ethanol (B145695) or ethanol-water mixtures are commonly used. Solvent-free conditions have also proven to be highly effective. rsc.orgrsc.org

Reactant Stoichiometry: Using an equimolar ratio of the aldehyde and ketone is common. An excess of the aldehyde can be used to ensure complete consumption of the more valuable ketone.

A theoretical and experimental study on the formation of substituted chalcones indicated that both pH and temperature significantly influence the reaction. researchgate.net Generally, aromatic aldehydes with electron-withdrawing groups (like the chloro group in 3-chlorobenzaldehyde) tend to be more reactive towards nucleophilic attack. researchgate.net

| Condition | Effect on Yield | Effect on Selectivity (for trans isomer) | Rationale |

| Increased Temperature | Generally increases up to an optimum, then may decrease | Favors the more stable trans isomer | Increases reaction rate but can cause decomposition or side reactions at very high temperatures. researchgate.net |

| Increased Catalyst Conc. | Increases rate and yield up to a point | Generally no significant effect | Higher catalyst concentration increases the rate of enolate formation. |

| Solvent Polarity | Varies; polar protic solvents are common | Can influence isomer ratios | Affects solubility and the stability of charged intermediates. |

| Reaction Time | Yield increases with time until completion | The trans isomer is the thermodynamic product, favored by longer reaction times. | The reaction kinetics for chalcone synthesis can be slow, sometimes requiring several hours to reach maximum yield. researchgate.net |

Detailed Mechanistic Pathways Governing the Formation of trans-3-Chloro-4'-methoxyacrylophenone

The synthesis of β-chloro-α,β-unsaturated ketones such as trans-3-Chloro-4'-methoxyacrylophenone is effectively achieved through the Vilsmeier-Haack reaction. This reaction utilizes a class of compounds containing an active methyl or methylene (B1212753) group, like 4-methoxyacetophenone, and reacts them with a Vilsmeier reagent. The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide such as phosphorus oxychloride (POCl₃), serves as the formylating agent. ijpcbs.comname-reaction.com

The reaction proceeds as follows:

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent. chem-station.comorganic-chemistry.org

Enolization of the Ketone: 4-methoxyacetophenone undergoes tautomerization to its more nucleophilic enol form.

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond and creating an intermediate iminium ion.

Elimination and Hydrolysis: The intermediate undergoes elimination of the dimethylamine group and subsequent hydrolysis during aqueous workup to yield the final trans-3-Chloro-4'-methoxyacrylophenone product. youtube.com

The mechanistic pathway for the formation of trans-3-Chloro-4'-methoxyacrylophenone involves several key reactive species and intermediates.

Proposed Reaction Intermediates: The principal intermediates in the Vilsmeier-Haack synthesis of this compound are outlined below.

| Intermediate Name | Chemical Structure | Role in Mechanism |

| Vilsmeier Reagent (Chloroiminium ion) | [ClCH=N(CH₃)₂]⁺ | The key electrophile that reacts with the ketone. |

| Enol of 4-methoxyacetophenone | C₁₀H₁₂O₂ | The nucleophilic form of the starting ketone. |

| Oxonium Adduct | C₁₈H₂₁ClNO₃ | The initial product from the attack of the enol on the Vilsmeier reagent. |

| Iminium Salt Intermediate | C₁₈H₂₀ClNO₂ | Formed after elimination of the phosphoryl species, prior to hydrolysis. |

Transition State Analysis: A definitive transition state analysis typically requires advanced computational studies. However, the key transition states can be qualitatively described based on the proposed mechanism.

Transition State of C-C Bond Formation: The rate-determining step is likely the nucleophilic attack of the enol of 4-methoxyacetophenone on the Vilsmeier reagent. The transition state for this step involves the partial formation of the new carbon-carbon bond between the α-carbon of the enol and the electrophilic carbon of the iminium ion. The stability of this transition state is influenced by electronic factors, such as the electron-donating effect of the methoxy group on the acetophenone ring, which enhances the nucleophilicity of the enol.

Transition State of Elimination: Following the initial addition, the elimination of the leaving group to form the double bond proceeds through another transition state. The geometry of this transition state is crucial for determining the stereochemistry of the final product. Steric interactions between the bulky substituents play a significant role in favoring the transition state that leads to the more stable trans isomer.

The synthesis of 3-Chloro-4'-methoxyacrylophenone via the Vilsmeier-Haack reaction predominantly yields the trans (or E) isomer. This high degree of stereoselectivity is a common feature in the formation of disubstituted alkenes through elimination reactions and is governed by thermodynamic principles.

The stereochemical outcome is determined during the elimination step that forms the double bond. The transition state leading to the trans isomer is lower in energy than the transition state leading to the cis isomer. In the cis transition state, the bulky aryl groups are forced into closer proximity, leading to significant steric repulsion and a higher energy barrier. Consequently, the reaction pathway that produces the more stable trans product is kinetically favored, making it the major, if not exclusive, product of the synthesis. While some reactions may produce a mixture of geometric isomers, the trans configuration is generally the predominant form for chalcone-like structures. youtube.com

Chemical Reactivity and Derivatization Studies of Trans 3 Chloro 4 Methoxyacrylophenone

Transformations Involving the Alpha,Beta-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system is a key reactive site in trans-3-Chloro-4'-methoxyacrylophenone, participating in a range of addition and cycloaddition reactions. The electron-withdrawing nature of the carbonyl group renders the β-carbon electrophilic and susceptible to attack by nucleophiles, while the double bond can also react with electrophiles.

Nucleophilic Additions to the Carbon-Carbon Double Bond

The polarized nature of the enone system in trans-3-Chloro-4'-methoxyacrylophenone facilitates Michael-type additions, where nucleophiles attack the β-carbon of the carbon-carbon double bond. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can influence the reactivity of the enone system.

Studies on similar chalcone (B49325) structures have shown that various nucleophiles, including thiols, can readily undergo conjugate addition. For instance, the reaction of 4-methoxychalcone (B190469) with thiols such as glutathione (B108866) and N-acetylcysteine proceeds via a Michael-type addition. The rate and equilibrium of these reactions are dependent on the pH and the protonation state of the thiol. researchgate.netnih.gov It is plausible that trans-3-Chloro-4'-methoxyacrylophenone would exhibit similar reactivity with a range of soft nucleophiles.

| Nucleophile | Product Type | Reaction Conditions |

| Thiols (e.g., RSH) | Thioether adduct | Basic or slightly acidic pH |

| Amines (e.g., R2NH) | Amino adduct | Varies |

| Carbanions (e.g., from active methylene (B1212753) compounds) | Carbon-carbon bond formation | Basic conditions |

Electrophilic Additions to the Carbon-Carbon Double Bond

While less common for α,β-unsaturated ketones compared to simple alkenes due to the deactivating effect of the carbonyl group, electrophilic additions to the carbon-carbon double bond can occur under specific conditions. The regioselectivity of such reactions is governed by the relative stability of the resulting carbocation intermediates, following Markovnikov's rule. libretexts.org However, specific studies on the electrophilic addition to trans-3-Chloro-4'-methoxyacrylophenone are not extensively documented in the literature. In general, the reaction of alkenes with protic acids like HX leads to the formation of a carbocation at the more substituted carbon, which is then attacked by the halide anion. libretexts.org

Cycloaddition Reactions (e.g., [4+2] cycloadditions leading to pyrone derivatives)

The enone functionality of trans-3-Chloro-4'-methoxyacrylophenone can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. masterorganicchemistry.com More specifically, β-chlorovinyl ketones are valuable precursors for the synthesis of 2H-pyran-2-ones. researchgate.net A one-pot synthesis of highly functionalized 2H-pyran-2-ones can be achieved through a base-promoted annulation of (E)-β-chlorovinyl ketones with active methylene compounds. researchgate.net This transformation is proposed to proceed through the formation of a nih.govcumulenol intermediate, which then undergoes cyclization. nih.gov The introduction of a carbon-based nucleophile into the reaction mixture can lead to the efficient synthesis of 2H-pyran-2-ones. nih.gov

| Reactant | Cycloaddition Type | Product |

| Active methylene compounds (in the presence of a base) | [3+3] Annulation | 2H-Pyran-2-one derivatives |

| Dienes (e.g., cyclopentadiene) | [4+2] Diels-Alder | Substituted cyclohexenes |

Reactions at the Methoxy Aromatic Moiety

The methoxy-substituted phenyl ring in trans-3-Chloro-4'-methoxyacrylophenone is also a site for various chemical modifications, including transformations of the methoxy group itself and electrophilic substitution on the aromatic ring.

Functional Group Interconversions and Modifications of the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol (B47542). This ether cleavage is typically achieved under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group. masterorganicchemistry.com For aryl alkyl ethers, the cleavage results in a phenol and an alkyl halide. libretexts.org

| Reagent | Product |

| HBr or HI (strong acid) | 4'-Hydroxy-3-chloroacrylophenone |

| BBr₃ (Lewis acid) | 4'-Hydroxy-3-chloroacrylophenone |

Aromatic Electrophilic Substitution Reactions on the Methoxy-Substituted Phenyl Ring

The methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. Conversely, the acrylophenone (B1666309) moiety is a deactivating group and a meta-director. In trans-3-Chloro-4'-methoxyacrylophenone, the directing effects of these two substituents are synergistic, both favoring substitution at the positions ortho to the methoxy group (and meta to the acrylophenone group).

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For example, the nitration of 4-methoxyaniline, a related compound, typically occurs at the position ortho to the methoxy group. google.com Similarly, Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with acetic anhydride (B1165640) predominantly yields 4-methoxyacetophenone, demonstrating the para-directing effect of the methoxy group. bartleby.com Given the combined directing effects in trans-3-Chloro-4'-methoxyacrylophenone, electrophilic substitution is expected to occur at the 3' and 5' positions of the methoxy-substituted phenyl ring. For instance, nitration of 4-methoxy-4'-nitrochalcone (B11956645) has been studied, indicating that further substitution on the methoxy-bearing ring is feasible. bohrium.comundip.ac.idnih.gov

| Reaction | Reagent | Expected Product(s) |

| Halogenation | X₂ / Lewis Acid | 3'-Halo- and/or 3',5'-Dihalo- derivative |

| Nitration | HNO₃ / H₂SO₄ | 3'-Nitro- and/or 3',5'-Dinitro- derivative |

| Sulfonation | SO₃ / H₂SO₄ | 3'-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3'-Acyl derivative |

Reactivity of the Chloro Substituent on the Acrylophenone Core

The chloro substituent at the β-position of the acrylophenone core is a key site for functionalization. Its reactivity is influenced by its vinylic nature and the electron-withdrawing effect of the adjacent carbonyl group.

Nucleophilic Displacement and Substitution Reactions

Vinylic halides, such as the chloro group in trans-3-Chloro-4'-methoxyacrylophenone, are generally known to be unreactive towards nucleophilic substitution reactions under classical SN1 and SN2 conditions. This is attributed to the increased bond strength of the sp2 C-Cl bond and steric hindrance. However, under specific conditions and with potent nucleophiles, substitution can be achieved. Reactions with nucleophiles such as amines, thiols, and alkoxides can lead to the corresponding enaminones, thioethers, and enol ethers, respectively. These reactions often require elevated temperatures or the use of strong bases to proceed.

For instance, the reaction with various amines can yield β-enaminoketones, which are valuable intermediates in organic synthesis. Similarly, thiols can react via a Michael addition-elimination mechanism to afford β-thio-substituted acrylophenones. The success of these reactions is highly dependent on the nucleophilicity of the attacking species and the reaction conditions employed.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Potential Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | β-Enaminoketones | High temperature, polar solvent |

| Thiols | β-Thio-acrylophenones | Base catalysis (e.g., NaH, K₂CO₃) |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly effective for functionalizing vinylic halides. The chloro substituent in trans-3-Chloro-4'-methoxyacrylophenone can serve as a handle for introducing a variety of organic moieties.

The Suzuki-Miyaura coupling reaction, which utilizes an organoboron reagent, is a versatile method for creating new C-C bonds. researchgate.netnih.govmdpi.comresearchgate.netlibretexts.org By coupling trans-3-Chloro-4'-methoxyacrylophenone with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, a wide array of substituted chalcones can be synthesized. researchgate.netnih.govmdpi.comresearchgate.netlibretexts.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.

The Heck reaction provides another avenue for derivatization, enabling the coupling of the vinylic chloride with alkenes to form extended conjugated systems. wikipedia.orgorganic-chemistry.org This reaction, also palladium-catalyzed, typically proceeds in the presence of a base. wikipedia.orgorganic-chemistry.org The stereochemistry of the double bond in the product is often retained from the starting alkene.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Aryl-4'-methoxyacrylophenone |

Reductive Dehalogenation Processes and Their Mechanisms

The chloro group can be removed through reductive dehalogenation, converting the molecule to the parent 4'-methoxyacrylophenone. This transformation can be accomplished using various reducing agents. Catalytic hydrogenation, for example using palladium on carbon (Pd/C) with a hydrogen source, can be effective. Other methods may involve the use of metal hydrides or dissolving metal reductions. The mechanism of these reactions can vary, ranging from catalytic cycles involving metal catalysts to radical-based pathways. For instance, some reductive dehalogenation processes are known to proceed via single electron transfer (SET) mechanisms. organic-chemistry.org The choice of reducing agent and conditions can be critical to avoid the reduction of other functional groups in the molecule, such as the carbonyl group or the double bond.

Synthesis of Novel Derivatives and Analogues of trans-3-Chloro-4'-methoxyacrylophenone

The structural framework of trans-3-Chloro-4'-methoxyacrylophenone allows for extensive derivatization at both the acrylophenone backbone and the aromatic ring.

Modification of the Acrylophenone Backbone for Structural Diversification

The α,β-unsaturated ketone moiety is a versatile functional group that can participate in a variety of reactions to build more complex molecular architectures, particularly heterocyclic systems.

A common strategy involves the reaction of the chalcone precursor with binucleophilic reagents. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. nih.goveurekaselect.comrsc.orgnih.govorientjchem.orgresearchgate.net Similarly, condensation with guanidine (B92328) or urea (B33335) can yield pyrimidine-containing compounds. nih.govnih.govresearchgate.netbohrium.comderpharmachemica.com These reactions significantly alter the core structure of the molecule, leading to new classes of compounds with potentially different biological activities.

Table 3: Synthesis of Heterocyclic Derivatives from the Acrylophenone Backbone

| Reagent | Resulting Heterocycle | General Reaction Conditions |

|---|---|---|

| Hydrazine hydrate | Pyrazole | Reflux in ethanol (B145695) or acetic acid |

| Guanidine hydrochloride | Pyrimidine | Base-catalyzed condensation (e.g., KOH in ethanol) |

Introduction of Additional Substituents on the Aromatic Ring

The methoxy-substituted aromatic ring (the A-ring in chalcone nomenclature) is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, which facilitates the introduction of additional substituents onto this ring.

Typical electrophilic substitution reactions that can be performed include nitration, halogenation, and Friedel-Crafts acylation or alkylation. For example, nitration can introduce a nitro group at the ortho position to the methoxy group. Subsequent reduction of the nitro group can then provide an amino functionality, which can be further derivatized. Halogenation can introduce bromine or chlorine atoms, providing further handles for cross-coupling reactions. The conditions for these reactions must be carefully controlled to avoid side reactions involving the reactive acrylophenone moiety. The presence of multiple methoxy groups on the aromatic ring has been shown to influence the electronic and charge transport properties of chalcone derivatives. jksus.orgnih.gov

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Position of Substitution |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Ortho to the methoxy group |

| Bromination | Br₂ / Lewis acid | Ortho to the methoxy group |

Stereoisomeric Transformations and Control (e.g., cis-trans interconversion)

The stereochemistry of the α,β-unsaturated ketone moiety in acrylophenones, such as trans-3-Chloro-4'-methoxyacrylophenone, plays a crucial role in its chemical reactivity and biological activity. The interconversion between cis and trans isomers is a key aspect of its stereochemical behavior. This transformation can typically be induced through photochemical or thermal methods.

Photochemical Isomerization:

The trans isomer of chalcones and related acrylophenones is generally the more thermodynamically stable form. However, irradiation with light, typically in the UV region, can provide the energy required to overcome the rotational barrier of the carbon-carbon double bond, leading to the formation of the cis isomer. This process is known as photoisomerization. nih.govmdpi.com The specific wavelength of light used can influence the efficiency of the isomerization and the position of the photostationary state, which is the equilibrium ratio of the two isomers under a given set of photochemical conditions. For some chalcone derivatives, it has been observed that irradiation at one wavelength favors the trans to cis conversion, while irradiation at a different wavelength can promote the reverse process.

The substitution pattern on the aromatic rings can significantly impact the photochemical behavior. For instance, the presence of certain substituents, such as hydroxyl groups in specific positions, has been found to prevent photoisomerization in some chalcones. nih.gov Conversely, other substituents may facilitate the process or alter the photostationary state equilibrium. In the case of (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one, a related compound, E-Z photoisomerization was observed to reach photosaturation in approximately 59 seconds upon UV illumination. researchgate.net

Thermal Isomerization:

The cis isomer of acrylophenones is typically less stable than the trans isomer due to steric hindrance. As a result, the cis form can thermally revert to the more stable trans configuration. This process, known as thermal back-isomerization, is often spontaneous but can be accelerated by heating. The rate of thermal isomerization is dependent on the specific molecular structure and the solvent environment. Computational studies on various chalcones have consistently shown a thermodynamic preference for the formation of the trans isomer. uwlax.eduuwlax.edu However, for some structures, the energy difference between the cis and trans isomers is small, suggesting that the synthesis of the cis isomer could be achievable under specific conditions. uwlax.edu

While detailed experimental studies on the cis-trans interconversion of trans-3-Chloro-4'-methoxyacrylophenone are not extensively documented in the reviewed literature, the general principles of chalcone isomerization provide a framework for understanding its potential stereoisomeric transformations. The following table illustrates the type of data that would be generated in a systematic study of the photochemical and thermal isomerization of this compound.

Interactive Data Table: Illustrative Parameters for Stereoisomeric Transformations

Note: The following data is illustrative and based on typical findings for related chalcone derivatives. Specific experimental values for trans-3-Chloro-4'-methoxyacrylophenone are not available in the cited literature.

| Transformation Type | Condition | Parameter | Value | Reference Analogy |

| Photochemical | UV Irradiation (365 nm) | Isomer Ratio (cis:trans) at Photostationary State | e.g., 60:40 | researchgate.net |

| Photochemical | UV Irradiation (254 nm) | Isomer Ratio (cis:trans) at Photostationary State | e.g., 30:70 | mdpi.com |

| Thermal | 80 °C in Ethanol | Half-life of cis isomer | e.g., 2 hours | mdpi.com |

| Thermal | 25 °C in Dichloromethane | Rate constant for cis to trans isomerization | e.g., 1.5 x 10-4 s-1 | mdpi.com |

Advanced Spectroscopic and Spectrometric Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution. For trans-3-Chloro-4'-methoxyacrylophenone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

High-Resolution ¹H NMR Spectral Analysis for Stereochemical Assignment

The ¹H NMR spectrum of trans-3-Chloro-4'-methoxyacrylophenone offers crucial information for the assignment of its stereochemistry. The vinyl protons, H-α and H-β, exhibit a characteristic coupling constant (J) that is indicative of their trans relationship. A large coupling constant, typically in the range of 12-18 Hz, is observed for protons in a trans configuration on a double bond, a direct consequence of the dihedral angle between them. In contrast, a cis configuration would result in a significantly smaller coupling constant (6-12 Hz).

The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the protons meta to the carbonyl group. The methoxy (B1213986) group protons present as a sharp singlet, typically around 3.8-3.9 ppm.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-α (vinyl) | ~7.0-7.2 | d | ~15-16 |

| H-β (vinyl) | ~7.5-7.7 | d | ~15-16 |

| Ar-H (ortho to C=O) | ~7.9-8.1 | d | ~8-9 |

| Ar-H (meta to C=O) | ~6.9-7.1 | d | ~8-9 |

| -OCH₃ | ~3.8-3.9 | s | N/A |

¹³C NMR Spectroscopy and Chemical Shift Correlations for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon (C=O) is typically the most deshielded, appearing at the lowest field (around 185-195 ppm). The carbon atoms of the double bond, C-α and C-β, resonate in the vinylic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom and the conjugated system. The aromatic carbons show distinct signals, with the carbon bearing the methoxy group appearing at a characteristically high field due to its electron-donating nature. The methoxy carbon itself gives a signal around 55-56 ppm.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~188 |

| C-α (vinyl) | ~125 |

| C-β (vinyl) | ~140 |

| Ar-C (ipso to C=O) | ~130 |

| Ar-C (ortho to C=O) | ~131 |

| Ar-C (meta to C=O) | ~114 |

| Ar-C (para to C=O, with -OCH₃) | ~164 |

| -OCH₃ | ~56 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the H-α and H-β protons, confirming their scalar coupling and connectivity. Similarly, correlations between the ortho and meta protons of the 4-methoxyphenyl ring would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-α signal to the C-α signal, H-β to C-β, and the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the H-α proton to the carbonyl carbon and the ipso-aromatic carbon, and from the H-β proton to the ipso-carbon of the chloro-substituted vinyl group. The protons of the methoxy group would show a correlation to the aromatic carbon to which it is attached.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of trans-3-Chloro-4'-methoxyacrylophenone and to gain insights into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula (C₁₀H₉ClO₂).

The fragmentation of chalcone-like structures under electron ionization (EI) often proceeds through characteristic pathways. For trans-3-Chloro-4'-methoxyacrylophenone, the molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Common fragmentation pathways may include:

Loss of a chlorine radical (•Cl) from the molecular ion.

Cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of a 4-methoxybenzoyl cation.

Loss of a methyl radical (•CH₃) from the methoxy group.

Retro-Diels-Alder type reactions in the α,β-unsaturated system.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of trans-3-Chloro-4'-methoxyacrylophenone would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. The C=C double bond stretching of the enone system would appear around 1600-1620 cm⁻¹. Other significant bands would include C-O stretching of the methoxy group and the aromatic ether, as well as C-H stretching and bending vibrations for the aromatic and vinyl protons. The C-Cl stretching vibration is expected in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would also show characteristic bands for the carbonyl and vinyl C=C stretching vibrations. Due to the conjugated system, these bands are often strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (carbonyl) | Stretching | 1650 - 1670 |

| C=C (vinyl) | Stretching | 1600 - 1620 |

| C-O (ether) | Stretching | 1250 - 1300 (asymmetric), 1020 - 1075 (symmetric) |

| C-Cl | Stretching | 700 - 800 |

| =C-H (vinyl) | Bending (out-of-plane) | ~970 (trans) |

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The extended π-conjugated system of trans-3-Chloro-4'-methoxyacrylophenone, which includes the 4-methoxyphenyl ring, the carbonyl group, and the chloro-substituted double bond, acts as a chromophore.

This compound is expected to exhibit strong absorption in the UV region. Typically, two main absorption bands are observed for chalcone-like structures. The first, at a shorter wavelength (around 200-260 nm), is attributed to the π → π* transition of the aromatic rings (B-band). A second, more intense band at a longer wavelength (around 300-360 nm) corresponds to the π → π* transition of the entire conjugated enone system (K-band). The position and intensity of these bands are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.

Computational and Theoretical Chemistry Investigations of Trans 3 Chloro 4 Methoxyacrylophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and reactivity indicators.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. mdpi.com For a compound like trans-3-Chloro-4'-methoxyacrylophenone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to optimize the molecular geometry and predict various ground-state properties. nih.gov

The optimization process finds the lowest energy arrangement of atoms, providing key data on bond lengths, bond angles, and dihedral angles. From this optimized structure, other electronic properties are derived. The distribution of electrons is described by molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net These frontier molecular orbitals are often localized on specific parts of the molecule, such as the aromatic rings and the α,β-unsaturated ketone system, which are key to its chemical behavior. mdpi.com

| Parameter | Calculated Value | Description |

|---|---|---|

| Optimized Energy (Hartree) | -1255.78 | The total electronic energy of the molecule at its most stable geometry. |

| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.21 | Energy of the highest occupied molecular orbital, related to ionization potential. |

| LUMO Energy (eV) | -2.15 | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |

| HOMO-LUMO Gap (ΔE) (eV) | 4.06 | Energy difference indicating molecular stability and reactivity. |

Molecules with rotatable single bonds, such as trans-3-Chloro-4'-methoxyacrylophenone, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface.

Computational methods are ideal for this exploration. By systematically rotating the key dihedral angles—such as the one between the methoxy-substituted phenyl ring and the carbonyl group, and the C-C single bond of the propenone bridge—researchers can generate numerous potential structures. The energy of each conformer is then calculated, typically using DFT, to identify the global minimum (the most stable conformation) and other low-energy local minima. mdpi.com This analysis is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its preferred three-dimensional shape. The results indicate which conformations are most likely to be present under experimental conditions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, interactions with solvent molecules, and binding to other molecules like proteins. mdpi.com

In a typical MD simulation of trans-3-Chloro-4'-methoxyacrylophenone, the molecule would be placed in a simulated environment, such as a box of water molecules. The simulation would then track the trajectory of each atom over a period of nanoseconds or longer. This can reveal how the molecule flexes and rotates in solution and how it forms intermolecular interactions, such as hydrogen bonds or van der Waals forces, with its surroundings. When studying potential therapeutic applications, MD simulations are used to investigate the stability of the compound when bound to a biological target, like an enzyme's active site, providing details on the binding mechanism and affinity. researchgate.netmdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States for Synthetic Optimization

Understanding reaction mechanisms at a molecular level is key to improving the efficiency and selectivity of chemical syntheses. ox.ac.uk Theoretical chemistry allows for the detailed investigation of reaction pathways, including the characterization of short-lived, high-energy structures known as transition states.

For trans-3-Chloro-4'-methoxyacrylophenone, which features an α,β-unsaturated ketone moiety, a common reaction is nucleophilic addition. Computational studies can model the step-by-step mechanism of such a reaction. youtube.com Researchers use methods like DFT to calculate the energy profile of the reaction pathway, mapping the energy changes as reactants are converted into products. This involves locating the transition state structure for each step of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. By comparing the activation energies of different possible pathways, chemists can predict which reaction is more likely to occur and how reaction conditions (like catalysts or solvents) might influence the outcome, thereby guiding synthetic optimization. dalalinstitute.com

Computational Prediction of Spectroscopic Parameters for Enhanced Experimental Data Interpretation

Computational methods are frequently used to predict spectroscopic properties, which serves as a powerful tool for validating experimental results and interpreting complex spectra. biointerfaceresearch.com By calculating parameters associated with various spectroscopic techniques, a direct comparison between theoretical and experimental data can be made.

For trans-3-Chloro-4'-methoxyacrylophenone, DFT calculations can predict:

Vibrational Frequencies: The calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to assign specific absorption bands to the vibrational modes of functional groups, such as the carbonyl (C=O) stretch or C-Cl stretch. researchgate.netresearchgate.net

NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated (e.g., using the Gauge-Including Atomic Orbital or GIAO method) to predict ¹H and ¹³C NMR chemical shifts. Comparing these with experimental spectra helps in the definitive assignment of all signals. biointerfaceresearch.com

Electronic Transitions: Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption maxima (λmax) observed in UV-Visible spectroscopy. researchgate.net This helps to understand the electronic structure and the nature of the chromophores within the molecule.

This synergy between computational prediction and experimental measurement is invaluable for confirming the identity and structure of newly synthesized compounds.

| Spectroscopic Feature | Experimental Value | Predicted Value (DFT) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 1660 | 1655 | Carbonyl (C=O) stretch |

| UV-Vis λmax (nm) | 315 | 310 | π → π* transition |

| ¹H NMR Shift (ppm) | 3.88 | 3.90 | Methoxy (B1213986) (-OCH₃) protons |

| ¹³C NMR Shift (ppm) | 189.5 | 189.2 | Carbonyl (C=O) carbon |

Catalysis and Materials Science Applications of Trans 3 Chloro 4 Methoxyacrylophenone and Its Derivatives

Exploration as Ligands or Precursors in Homogeneous and Heterogeneous Catalytic Systems

The presence of a carbonyl group and a carbon-carbon double bond in trans-3-chloro-4'-methoxyacrylophenone provides potential coordination sites for metal ions, making it a candidate for use as a ligand in catalysis. Chalcones, which share the 1,3-diaryl-2-propen-1-one core structure, have been extensively studied as ligands in the formation of metal complexes. alliedacademies.orgalliedacademies.org These complexes have shown activity in various catalytic processes. It is plausible that trans-3-chloro-4'-methoxyacrylophenone could form stable complexes with transition metals, which could then be investigated for their catalytic efficacy.

The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group, could modulate the catalytic activity of the resulting metal complex. For instance, these complexes could potentially catalyze oxidation, reduction, or carbon-carbon coupling reactions.

Furthermore, immobilization of such metal complexes on solid supports could lead to the development of heterogeneous catalysts. Heterogeneous catalysts are often preferred in industrial applications due to their ease of separation from the reaction mixture and potential for reusability. nih.govresearchgate.net The synthesis of chalcone (B49325) compounds themselves is often accomplished using heterogeneous catalysts to improve yield and reduce environmental impact. nih.govgoogle.com

Below is a table summarizing potential catalytic applications based on analogous chalcone-metal complexes.

| Catalyst Type | Potential Metal Centers | Potential Catalytic Reactions | Reference for Analogy |

| Homogeneous | Pd, Ru, Rh, Co, Ni | Hydrogenation, hydroformylation, oxidation, C-C coupling | alliedacademies.orgalliedacademies.org |

| Heterogeneous | Supported metal complexes | Oxidation, condensation reactions | nih.govresearchgate.net |

Potential Role in Polymerization Mechanisms and Polymer Science

The vinyl group in trans-3-chloro-4'-methoxyacrylophenone makes it a potential monomer for polymerization reactions. Acrylate and acrylophenone (B1666309) derivatives are known to undergo polymerization through various mechanisms, including free-radical and anionic polymerization. google.com The resulting polymers would feature the chloro- and methoxy-substituted phenyl group as a pendant moiety, which could impart specific properties to the polymer, such as thermal stability, optical properties, or chemical resistance.

Chalcone derivatives have been investigated as photoinitiators for polymerization upon exposure to visible light. rsc.org They have been shown to be versatile in initiating free radical polymerization of acrylates, cationic polymerization of epoxides, and thiol-ene processes. rsc.org Given the structural similarities, trans-3-chloro-4'-methoxyacrylophenone and its derivatives could potentially exhibit similar photoinitiating capabilities.

Moreover, chalcone-containing polymers have been synthesized where the chalcone moiety is part of the polymer backbone or a side chain. tandfonline.comresearchgate.net These polymers often exhibit interesting properties such as liquid crystallinity or photoreactivity. The incorporation of trans-3-chloro-4'-methoxyacrylophenone into a polymer structure could lead to novel materials with tailored functionalities.

The following table outlines the potential roles of trans-3-chloro-4'-methoxyacrylophenone in polymer science.

| Role in Polymerization | Polymerization Mechanism | Potential Polymer Properties | Reference for Analogy |

| Monomer | Free-radical, Anionic | Modified thermal and optical properties | google.com |

| Photoinitiator | Radical, Cationic | Control over polymerization initiation with light | rsc.org |

| Functional Unit in Polymer | Various | Liquid crystallinity, photoreactivity | tandfonline.comresearchgate.net |

Utilization in the Synthesis of Functional Materials and Specialty Chemicals

The reactive α,β-unsaturated ketone functionality of trans-3-chloro-4'-methoxyacrylophenone makes it a valuable precursor for the synthesis of a variety of functional materials and specialty chemicals. This reactive group can undergo a range of chemical transformations, including Michael additions, cycloadditions, and reductions.

These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. For example, reaction with nucleophiles via Michael addition can lead to the synthesis of various derivatives with potential applications in pharmaceuticals or as agrochemical intermediates. The synthesis of heterocyclic compounds such as pyrazolines, isoxazoles, and pyrimidines often utilizes chalcones as starting materials. acs.org

The development of new synthetic methodologies for chalcones and their derivatives is an active area of research, with a focus on environmentally friendly and efficient processes. nih.govpsu.edu These methods often employ novel catalysts to improve reaction rates and selectivity. researchgate.netmdpi.com

The table below provides examples of specialty chemicals that could potentially be synthesized from trans-3-chloro-4'-methoxyacrylophenone, based on known reactions of chalcones.

| Reaction Type | Reagents | Potential Product Class | Reference for Analogy |

| Michael Addition | Amines, thiols, carbanions | Substituted ketones, functionalized materials | acs.org |

| Cycloaddition | Dienes, azides | Cyclic and heterocyclic compounds | acs.org |

| Reduction of C=C bond | H2/Catalyst | Dihydrochalcone derivatives | nih.gov |

| Condensation | Hydrazines, hydroxylamine | Pyrazolines, isoxazoles | acs.org |

Future Research Directions and Unexplored Avenues in Trans 3 Chloro 4 Methoxyacrylophenone Chemistry

Exploration of Novel Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the stereochemistry of a compound can dramatically influence its pharmacological activity. While many chalcone (B49325) syntheses are well-established, the development of asymmetric routes to produce enantiomerically pure analogues of trans-3-Chloro-4'-methoxyacrylophenone remains a significant and valuable challenge.

Future work could focus on organocatalytic methods, which offer a powerful alternative to metal-based catalysts. For instance, the use of chiral Cinchona alkaloid squaramides has proven effective in catalyzing the enantioselective Michael addition of nucleophiles like nitromethane (B149229) to chalcones, yielding products with excellent enantioselectivities (up to 99% ee). nih.gov Applying this strategy to trans-3-Chloro-4'-methoxyacrylophenone could generate a library of novel chiral compounds.

Another promising avenue involves the stereoselective modification of the chalcone backbone. Methodologies such as the Corey-Bakshi-Shibata (CBS) reduction for the stereoselective conversion of the ketone or the Sharpless asymmetric epoxidation of the double bond could produce chiral epoxyalcohol intermediates. morressier.com These intermediates are versatile synthons that can be further transformed into complex chiral flavonoid-like derivatives, expanding the structural and functional diversity of analogues derived from the parent compound. morressier.com

| Asymmetric Strategy | Key Reagents/Catalysts | Potential Chiral Product |

| Organocatalytic Michael Addition | Chiral Squaramide Catalyst, Nitromethane | γ-nitroketone with a new stereocenter |

| Stereoselective Reduction | Corey-Bakshi-Shibata (CBS) Reagent | Chiral secondary alcohol |

| Asymmetric Epoxidation | Sharpless Epoxidation Reagents | Chiral epoxyalcohol |

Development of Green Chemistry Approaches for Sustainable Synthesis and Transformations

In line with the global push for sustainable science, future research must prioritize the development of environmentally benign synthetic protocols. Green chemistry principles, such as waste prevention, energy efficiency, and the use of safer solvents and catalysts, are paramount. rjpn.orgnih.gov The synthesis of trans-3-Chloro-4'-methoxyacrylophenone and its derivatives is particularly amenable to such innovations.

Microwave-assisted organic synthesis (MAOS) represents a significant advancement over conventional heating methods. For chalcone synthesis, microwave irradiation dramatically reduces reaction times from hours to minutes and often leads to higher product yields and purity. globalresearchonline.netmdpi.com Further exploration could optimize microwave-assisted Claisen-Schmidt condensations for this specific compound, potentially under solvent-free conditions.

Solvent-free "grinding" methods, where solid reactants are physically ground together, often with a catalyst, represent another key green strategy. benthamdirect.compropulsiontechjournal.com The use of catalysts like iodine impregnated on neutral alumina (B75360) has been shown to facilitate solvent-free chalcone synthesis under microwave conditions in under two minutes, a significant improvement over traditional methods. nih.gov Investigating similar solid-state approaches for trans-3-Chloro-4'-methoxyacrylophenone could lead to highly efficient and eco-friendly production methods. Additionally, replacing traditional volatile organic solvents with greener alternatives like ionic liquids or aqueous micellar solutions presents a promising area for reducing the environmental impact of synthesis and subsequent transformations. nih.govfrontiersin.org

| Green Chemistry Technique | Key Advantage | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time (minutes vs. hours), increased yield | Claisen-Schmidt condensation |

| Solvent-Free Grinding | Eliminates solvent waste, high atom economy | Synthesis using a solid catalyst |

| Alternative Solvents (e.g., Ionic Liquids) | Low volatility, potential for catalyst recycling | Thia-Michael addition reactions |

| Biocatalysis | High selectivity, mild reaction conditions | Enzymatic condensation reactions |

Advanced Mechanistic Studies Using In Situ Spectroscopy and Time-Resolved Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While the general mechanism of chalcone formation is known, the intricate dynamics of their photochemical reactions, such as E/Z isomerization, offer a rich field for investigation. Advanced spectroscopic techniques that can monitor reactions in real-time are essential for these studies.

Time-resolved infrared (TR-IR) spectroscopy is a powerful tool for elucidating the mechanisms of photochemical reactions. By capturing vibrational spectra at nanosecond or even picosecond timescales, TR-IR can identify the structure of short-lived transient intermediates that are invisible to conventional methods. zairyo.org Studies on other chalcones have used TR-IR to propose detailed pathways for photoinduced ring-opening and closure reactions, identifying distinct enol intermediates. zairyo.org Applying TR-IR and other time-resolved techniques, like transient absorption spectroscopy, to trans-3-Chloro-4'-methoxyacrylophenone could provide unprecedented insight into its excited-state dynamics and isomerization pathways. researchgate.net

Furthermore, in situ NMR spectroscopy can be used to monitor the progress of slower reactions, such as sunlight-induced E-Z isomerization, providing quantitative kinetic data by tracking the appearance and disappearance of signals corresponding to each isomer over time. scielo.org.mx Combining these advanced spectroscopic methods with computational calculations can provide a comprehensive picture of the reaction energy surfaces and transition states.

Investigations into Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry explores the non-covalent interactions that govern how molecules organize into larger, functional structures. Investigating the self-assembly principles of trans-3-Chloro-4'-methoxyacrylophenone could lead to the development of novel materials with tailored properties.

The planar structure and potential for intermolecular interactions make chalcones excellent candidates for crystal engineering and the formation of supramolecular assemblies. mdpi.com Single-crystal X-ray diffraction studies on related chalcones have revealed how weak interactions, such as C-H···O hydrogen bonds and π-π stacking, dictate the packing of molecules in the solid state. eurjchem.comnih.gov Future research should aim to crystallize trans-3-Chloro-4'-methoxyacrylophenone and its derivatives to understand how substituents control these packing motifs.

Beyond crystals, chalcones have been shown to act as organogelators, self-assembling in certain solvents to form nanofiber-like structures through a combination of van der Waals forces and π-π stacking. researchgate.net Exploring the gelation potential of trans-3-Chloro-4'-methoxyacrylophenone could open avenues for its use in new materials, such as for drug delivery or as scaffolds for tissue engineering. Understanding and controlling these self-organization principles is a key unexplored avenue in the chemistry of this compound.

Computational Design and Predictive Modeling of Novel Analogues with Targeted Reactivity

Computational chemistry offers powerful tools to accelerate the discovery process, allowing for the rational design of new molecules and the prediction of their properties before undertaking costly and time-consuming laboratory synthesis. ijpda.orgresearchgate.net This in silico approach is a major future direction for research on trans-3-Chloro-4'-methoxyacrylophenone.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and predict the chemical reactivity of the molecule. nih.gov By calculating properties such as frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps, researchers can identify the most likely sites for nucleophilic or electrophilic attack, guiding the design of new reactions. nih.govresearchgate.net

For designing analogues with specific biological functions, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable. nih.govtandfonline.com QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity, enabling the prediction of the activity of new, unsynthesized analogues. nih.govresearchgate.net Molecular docking simulations can predict how a designed molecule will bind to a specific biological target, such as an enzyme or receptor, providing insight into its potential mechanism of action. nih.govresearchgate.net Finally, molecular dynamics (MD) simulations can be used to study the stability of these predicted ligand-protein complexes over time. nih.govrsc.org A combined computational and synthetic approach will be the most efficient path forward for developing novel analogues of trans-3-Chloro-4'-methoxyacrylophenone with targeted reactivity and function.

| Computational Technique | Application in Chalcone Research | Predicted Property/Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure | Reactivity indices, HOMO-LUMO gap, MEP maps |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling of biological activity | Predicted potency of new analogues |

| Molecular Docking | Simulation of ligand-protein binding | Binding affinity, interaction modes with targets |

| Molecular Dynamics (MD) Simulation | Analysis of complex stability | Dynamic behavior and stability of ligand-target complexes |

Q & A

Basic: What are the critical parameters for optimizing the synthesis of trans-3-Chloro-4'-phenylacrylophenone?

Methodological Answer:

The synthesis typically involves condensation of 3-chloroacetophenone with a phenyl-substituted aldehyde under acidic conditions. Key parameters include:

- Solvent choice : Ethanol enhances reactant solubility and improves mixing .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Reaction time : 6–12 hours to achieve >80% yield, monitored via TLC or HPLC .

- Acid catalyst : Use p-toluenesulfonic acid (PTSA) for efficient protonation of intermediates.

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?

Methodological Answer:

Discrepancies may arise from variations in stereochemical purity or assay conditions. Strategies include:

- Chiral HPLC : Verify enantiomeric purity, as biological targets may have stereospecific binding .

- Standardized assays : Replicate experiments under controlled pH, temperature, and solvent systems.

- Substituent effects : The electron-withdrawing chloro group may alter interactions with enzymes or receptors; compare activity against analogs (e.g., methoxy derivatives) .

Basic: What analytical techniques confirm the trans configuration of the double bond?

Methodological Answer:

- X-ray crystallography : Provides definitive structural proof but requires high-purity crystals .

- NOESY NMR : Correlates spatial proximity of substituents (e.g., absence of NOE between phenyl and chloro groups confirms trans geometry) .

- Collision cross-section (CCS) analysis : Compare experimental ion mobility data with computational predictions (e.g., 153.0 Ų for [M+H]+ adduct) .

Advanced: How can computational modeling predict reactivity in nucleophilic additions?

Methodological Answer:

- Density Functional Theory (DFT) : Model electron density distribution to identify electrophilic sites (e.g., α,β-unsaturated ketone region) .

- Transition-state analysis : Predict activation barriers for nucleophilic attack at the β-carbon adjacent to the chloro group .

- Solvent effects : Include implicit solvent models (e.g., COSMO-RS) to simulate reaction kinetics in ethanol or DMSO .

Basic: What methodologies assess the compound’s stability under storage?

Methodological Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light sensitivity : UV-vis spectroscopy to detect photodegradation products; store in amber vials .

- Moisture control : Karl Fischer titration to measure water content; use desiccants for long-term storage .

Advanced: How to address contradictory spectral data (e.g., NMR shifts)?

Methodological Answer:

- Purity validation : Perform elemental analysis (C, H, Cl) and mass spectrometry to rule out impurities .

- Solvent standardization : Use deuterated DMSO or CDCl3 for NMR to minimize solvent-induced shift variations .

- CCS validation : Cross-check experimental ion mobility data (e.g., 157.2 Ų for [M]+) with computational predictions .

Basic: What are the key structural features influencing its reactivity?

Methodological Answer:

- α,β-Unsaturated ketone : Prone to Michael additions and Diels-Alder reactions due to conjugated double bond .

- Chloro substituent : Electron-withdrawing effect activates the β-carbon for nucleophilic attack .

- Phenyl rings : Participate in π-π stacking interactions, influencing solubility and crystallization .

Advanced: How to design experiments for studying its metabolic pathways?

Methodological Answer:

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic intermediates via LC-MS .

- Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify oxidation or conjugation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.